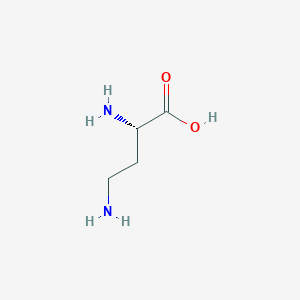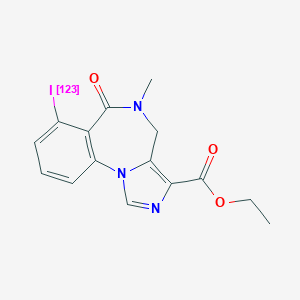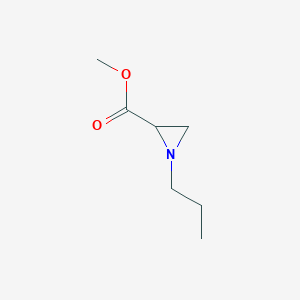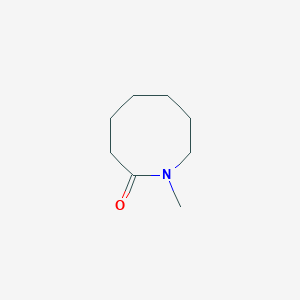
2-Benzyl-1,2-dihydro-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,2-dihydro-indazol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is also known as BI-D, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1,2-dihydro-indazol-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Benzyl-1,2-dihydro-indazol-3-one can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Benzyl-1,2-dihydro-indazol-3-one in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods. However, one limitation is that it may exhibit low solubility in certain solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on 2-Benzyl-1,2-dihydro-indazol-3-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of research is the development of novel fluorescent probes based on this compound for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 2-Benzyl-1,2-dihydro-indazol-3-one involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. This reaction leads to the formation of a Schiff base, which is subsequently reduced to yield the final product. Several modifications to this method have been reported in the literature, including the use of different aldehydes, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
2-Benzyl-1,2-dihydro-indazol-3-one has been studied extensively for its potential applications as a pharmacological agent. It has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
1848-46-0 |
|---|---|
Nombre del producto |
2-Benzyl-1,2-dihydro-indazol-3-one |
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-benzyl-1H-indazol-3-one |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clave InChI |
IBMDKBAGSDBZIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Otros números CAS |
1848-46-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















